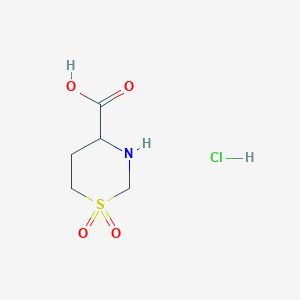

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride

Descripción

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of thiazinane, a heterocyclic compound containing sulfur and nitrogen atoms

Propiedades

IUPAC Name |

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S.ClH/c7-5(8)4-1-2-11(9,10)3-6-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVLVTOSWJXNBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CNC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride can be synthesized through the reaction of homocysteine thiolactone with formaldehyde in an aqueous environment . The reaction involves the formation of a substituted thiazinane carboxylic acid. The chemical derivatization of this compound can be achieved using isobutyl chloroformate in the presence of pyridine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Synthetic Pathways for 1,3-Thiazinane-4-Carboxylic Acid Derivatives

The parent compound, 1,3-thiazinane-4-carboxylic acid (TCA) , is formed via non-enzymatic condensation of homocysteine (Hcy) or homocysteine thiolactone (HTL) with formaldehyde (FA) in aqueous media . While this reaction does not involve the 1,1-dioxo derivative, it highlights the reactivity of the thiazinane core with aldehydes.

Key steps in TCA formation include:

-

Nucleophilic attack of the thiol group on the aldehyde.

-

Cyclization to form a six-membered thiazinane ring.

Reactivity of Sulfur-Containing Heterocycles

The 1,1-dioxo group (sulfone) in thiazinanes enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution or oxidation reactions. Though not explicitly documented for this compound, analogous 1,2-thiazinane-1,1-dioxide derivatives (e.g., 21a–c ) undergo:

-

Hoffman Rearrangement : Conversion of carboxamides to amines using iodobenzenediacetate (e.g., 21a–c → 22a–c with 58–68% yields) .

-

Coupling Reactions : EDC/HCl and DMAP-mediated amide bond formation with aromatic amines .

Acid-Catalyzed Hydrolysis

The carboxylic acid and sulfone groups may render the compound susceptible to hydrolysis under acidic or basic conditions, potentially yielding:

-

Ring-Opened Products : Via cleavage of the thiazinane ring.

-

Decarboxylation : Loss of CO₂ under thermal stress.

Nucleophilic Substitution

The sulfone group could act as a leaving site, enabling reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Oxidation/Reduction

-

Oxidation : The sulfone group is already in a higher oxidation state, limiting further oxidation.

-

Reduction : Possible reduction of the sulfone to sulfide under strong reducing agents (e.g., LiAlH₄), though this would alter the core structure.

Analytical Methods for Reaction Monitoring

A GC–MS method validated for TCA detection in human urine could be adapted for studying reactions of the 1,1-dioxo derivative. Key steps include:

-

Derivatization : Use of isobutyl chloroformate (IBCF) to enhance volatility.

-

Extraction : Ethyl acetate for isolating reaction products.

-

Quantification : Linear range of 1–50 µmol L⁻¹ with LOQ at 1 µmol L⁻¹ .

Gaps and Limitations

No peer-reviewed studies explicitly detail the synthesis or reactions of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride . Current inferences rely on:

Recommended Research Directions

-

Synthetic Exploration : Oxidize 1,3-thiazinane-4-carboxylic acid derivatives (e.g., using H₂O₂/Na₂WO₄) to introduce the 1,1-dioxo group.

-

Stability Studies : Assess pH and temperature effects on the sulfone moiety.

-

Biological Activity Screening : Evaluate antimicrobial or enzymatic inhibition properties post-derivatization.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research indicates that 1,1-dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride exhibits significant antimicrobial and antifungal properties. Preliminary studies suggest that it could serve as a candidate for developing new antimicrobial agents. The compound's ability to inhibit the growth of various pathogens makes it a valuable asset in combating infectious diseases.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes, which may play a crucial role in metabolic pathways. Similar compounds have demonstrated the ability to interact with enzymes or receptors within biological systems, suggesting that 1,1-dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride may also modulate enzyme activity . This interaction could lead to therapeutic benefits against diseases such as cancer, where enzyme modulation is critical.

Potential Therapeutic Applications

The structural features of this compound indicate its potential application in treating various conditions. For instance, compounds with similar structures have been studied for their roles in inhibiting kinases associated with tumor growth . The precise mechanisms of action remain to be fully elucidated, but the interactions with biological macromolecules are hypothesized to lead to beneficial effects.

Case Studies

Several studies have explored the biological activity of related compounds:

- A study on thiomorpholine derivatives demonstrated their efficacy as enzyme inhibitors. This suggests that similar mechanisms might be applicable to 1,1-dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride .

- Research involving structural analogs indicated potential applications in cancer therapy through the inhibition of specific kinases associated with tumor growth .

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

A recent report developed a GC-MS method to identify and quantify thiazinane derivatives in human urine. This method involves chemical derivatization followed by liquid-liquid extraction and has shown promise for routine clinical analysis . The assay's linearity was observed within a range suitable for clinical applications.

Mecanismo De Acción

The mechanism of action of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride involves its interaction with various molecular targets and pathways. The compound can form adducts with aldehydes, which may influence cellular processes and metabolic pathways . Its reactivity towards aldehydes suggests potential roles in modulating oxidative stress and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

Thiazine Derivatives: These compounds share a similar heterocyclic structure but differ in the presence of additional functional groups.

Benzothiazine Derivatives: These compounds contain a benzene ring fused to the thiazine ring, offering different chemical properties and applications.

Oxadiazole Derivatives: These compounds have a similar ring structure but contain nitrogen and oxygen atoms instead of sulfur.

Uniqueness

1,1-dioxo-1,3-thiazinane-4-carboxylic acid;hydrochloride is unique due to its specific combination of sulfur, nitrogen, and carboxylic acid groups

Actividad Biológica

1,1-Dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride is a heterocyclic compound derived from thiazinane, containing both sulfur and nitrogen atoms. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicine and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride can be represented as follows:

- IUPAC Name : 1,1-dioxo-1,3-thiazinane-4-carboxylic acid; hydrochloride

- Molecular Formula : C₅H₉ClN₁O₄S

The biological activity of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid primarily stems from its formation in vivo through the reaction of homocysteine (Hcy) and its thiolactone (HTL) with formaldehyde (FA) in an aqueous environment. This reaction leads to the production of substituted thiazinane carboxylic acids, which are believed to play a role in sulfur metabolism and may serve as biomarkers for certain metabolic disorders .

Biochemical Pathways

The formation of this compound is linked to critical biochemical pathways involving:

- Homocysteine Metabolism : Elevated levels of homocysteine are associated with cardiovascular diseases and neurodegenerative disorders.

- Aldehyde Reactions : The reactivity of Hcy towards aldehydes facilitates the synthesis of thiazinane derivatives that may exhibit therapeutic properties.

Pharmacokinetics

Recent studies have developed gas chromatography-mass spectrometry (GC-MS) methods for identifying and quantifying 1,1-dioxo-1,3-thiazinane-4-carboxylic acid in human urine. The assay demonstrated good linearity within a concentration range of 1–50 µmol L⁻¹, indicating its potential utility in clinical settings for monitoring metabolic processes involving this compound .

Biological Activities

The compound exhibits several biological activities that have been investigated through various studies:

Antioxidant Activity

Research indicates that thiazinane derivatives possess antioxidant properties that can mitigate oxidative stress. These effects are particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with thiazinane derivatives. For instance, compounds derived from thiazinanes have shown greater anti-inflammatory activity compared to standard treatments like curcumin .

Antimicrobial Properties

Thiazinane derivatives have been tested for their antimicrobial efficacy against various pathogens. Notably:

- Compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Specific derivatives showed MIC values lower than those of established antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several case studies highlight the biological relevance of 1,1-dioxo-1,3-thiazinane-4-carboxylic acid:

Q & A

Q. What are the recommended synthetic routes for 1,1-dioxo-1,3-thiazinane-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Q. How can computational modeling be integrated into the synthesis optimization of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path searches to narrow optimal conditions (e.g., solvent choice, temperature) before lab validation . Coupling computational results with machine learning algorithms further refines predictive models .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (e.g., enzyme inhibition studies using identical substrate concentrations and pH buffers) .

- Data Normalization : Compare activity metrics (e.g., IC₅₀) against reference compounds to account for assay variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity levels) .

Q. How do structural modifications influence the compound's interaction with biological targets?

- Methodological Answer :

-

Substituent Effects : Introduce methyl/fluoro groups at the cyclohexane ring (e.g., Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) to study steric/electronic impacts on receptor binding .

-

Salt Form Comparison : Test hydrochloride vs. free carboxylic acid forms for solubility differences affecting bioavailability .

- Data Table : Structure-Activity Relationship (SAR) Examples

Methodological Considerations

- Experimental Design : Use response surface methodology (RSM) for multi-variable optimization .

- Data Integrity : Validate analytical results with orthogonal techniques (e.g., HPLC + LC-MS) to resolve purity discrepancies .

- Sustainability : Prioritize green chemistry approaches (e.g., nano-catalysts, solvent-free conditions) to improve eco-efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.